molecular formula C22H21NO5S B4032605 4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid

4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid

Cat. No.: B4032605
M. Wt: 411.5 g/mol
InChI Key: VAAZSEOKTVGPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid is a complex organic compound that features a thiophene ring substituted with a naphthalene moiety and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a naphthalene moiety and an ethoxycarbonyl group enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[(3-ethoxycarbonyl-4-naphthalen-1-ylthiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-2-28-22(27)20-17(16-10-5-8-14-7-3-4-9-15(14)16)13-29-21(20)23-18(24)11-6-12-19(25)26/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAZSEOKTVGPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
Reactant of Route 2
Reactant of Route 2
4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
Reactant of Route 3
Reactant of Route 3
4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
Reactant of Route 4
4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
Reactant of Route 5
4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid
Reactant of Route 6
4-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-YL)thiophen-2-YL]carbamoyl}butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.